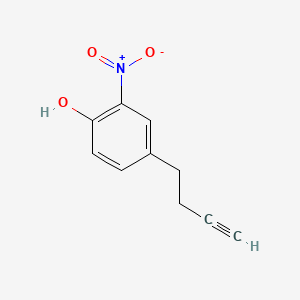
Fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride is a chemical compound with the molecular formula C6H5F2NO2S·HCl. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom attached to a pyridine ring, along with a methanesulfonyl fluoride group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The methanesulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while hydrolysis can produce sulfonic acids.
Scientific Research Applications
Fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive fluorine atom.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride involves its ability to interact with various molecular targets through its reactive fluorine atom. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or chemical transformations in synthetic chemistry.
Comparison with Similar Compounds
Fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride can be compared with other fluorinated pyridines and sulfonyl fluorides. Similar compounds include:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Methanesulfonyl fluoride
Properties
Molecular Formula |
C6H6ClF2NO2S |
|---|---|
Molecular Weight |
229.63 g/mol |
IUPAC Name |
fluoro(pyridin-4-yl)methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H5F2NO2S.ClH/c7-6(12(8,10)11)5-1-3-9-4-2-5;/h1-4,6H;1H |
InChI Key |
AUSMNEMHBUYTMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(F)S(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)
![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
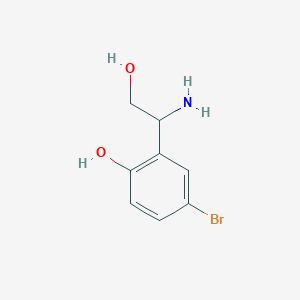
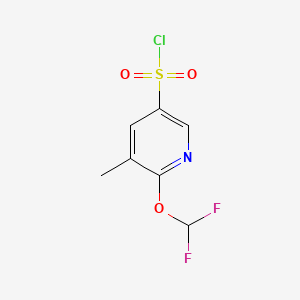
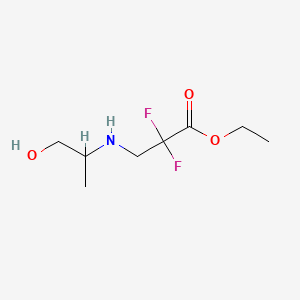
![[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)
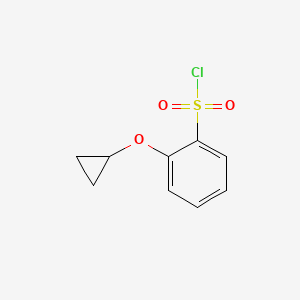

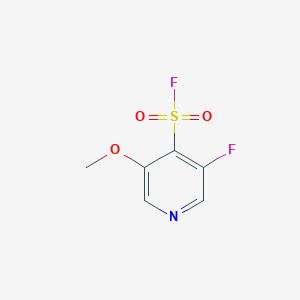
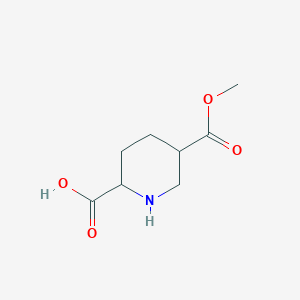
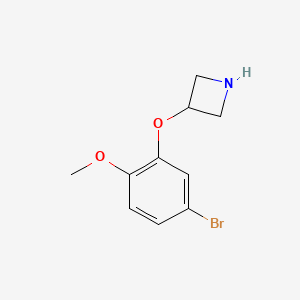
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride](/img/structure/B13561394.png)
